N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9OS2/c1-2-27-16-23-22-15(28-16)19-14(26)11-4-3-7-24(8-11)12-5-6-13(21-20-12)25-10-17-9-18-25/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBLPSCHCVVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 325.47 g/mol. The structure consists of a piperidine core substituted with a thiadiazole and triazole moiety, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the thiadiazole ring followed by the introduction of the triazole and piperidine functionalities. Various methods such as cyclization and acylation are employed to achieve the final product.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated significant activity against various bacteria and fungi, suggesting that N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide may also possess similar effects .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Antileishmanial Activity
In vitro studies have shown that compounds containing thiadiazole rings exhibit promising antileishmanial activity against Leishmania species. The mechanism often involves interference with the parasite's metabolic pathways . The compound's structural features may enhance its efficacy against Leishmania major, as observed in related studies.
Anticancer Potential
The compound has also been evaluated for anticancer properties. Research indicates that it can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Its effectiveness varies across different cancer cell lines, highlighting the need for further investigation into its selective cytotoxicity.
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive study involved screening various derivatives of thiadiazoles for antimicrobial activity. Among these derivatives, one containing the thiadiazole-triazole hybrid showed significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications to N-(5-Ethylsulfanyl...) could enhance its antimicrobial profile.
Case Study 2: Antileishmanial Efficacy
In a study focusing on antileishmanial agents, several compounds were synthesized and tested for their efficacy against L. major. The results indicated that modifications to the thiadiazole structure led to improved activity . This reinforces the potential of N-(5-Ethylsulfanyl...) as a lead compound in developing new antileishmanial therapies.
Aplicaciones Científicas De Investigación
Antifungal Activity
Research has demonstrated that compounds containing thiadiazole and triazole rings exhibit significant antifungal properties. For instance, derivatives of triazole have shown efficacy against various fungal strains such as Candida and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity.
A study highlighted that certain derivatives related to the compound displayed greater antifungal activity than traditional treatments like fluconazole, particularly against Candida albicans with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL . This suggests that N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide could be a promising candidate for antifungal drug development.
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies indicate that similar compounds with thiadiazole and triazole functionalities can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of tubulin polymerization .
For example, a related class of compounds was shown to exert significant growth inhibition in various cancer cell lines, including those from breast and lung cancers . This highlights the potential for N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide to contribute to anticancer therapies.
Case Studies and Research Insights
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antifungal activity against clinical strains of Candida. The results indicated that modifications to the thiadiazole ring significantly impacted antifungal efficacy .
- Antitumor Studies : In another study focusing on triazole derivatives, compounds were tested against multiple cancer cell lines. The findings revealed that structural variations could enhance anticancer properties, suggesting that N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide might be optimized for better therapeutic effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Advantages Over Plant-Derived Compounds :
Unlike plant-derived bioactive compounds (e.g., C. gigantea extracts), the target compound’s synthetic design allows precise tuning of substituents (e.g., ethylsulfanyl) to optimize pharmacokinetics and potency. Natural extracts often suffer from low bioactive concentrations and variability , whereas synthetic analogs ensure consistency and scalability.
Thiadiazole Derivatives: The 1,3,4-thiadiazole core in the target compound shares structural homology with derivatives reported by Zhang et al. (1988), which exhibit plant growth-promoting effects at low concentrations (0.1–1.0 ppm) .
Triazole Moieties and Antifungal Parallels :
The 1,2,4-triazole group is a key feature in clinical antifungals like fluconazole, which inhibit ergosterol synthesis. While the target compound’s triazole may confer similar target affinity, its linkage to pyridazine (vs. difluorophenyl in fluconazole) could alter specificity and reduce off-target effects .
Piperidine Carboxamide Backbone : Piperidine derivatives are prevalent in CNS-targeting drugs, but the carboxamide group here may enhance solubility and hydrogen-bonding interactions, a design strategy absent in simpler thiadiazole-based agrochemicals .
Q & A
Q. What are the key synthetic steps for synthesizing this compound?
The synthesis involves sequential heterocyclic ring formation and coupling reactions. Typical steps include:
- Thiadiazole ring formation : Cyclization using phosphorus oxychloride or similar reagents under reflux in solvents like dimethylformamide (DMF) .
- Pyridazine-triazole coupling : Reacting 6-(1,2,4-triazol-1-yl)pyridazine derivatives with piperidine intermediates via nucleophilic substitution, often using K₂CO₃ as a base in DMF at room temperature .
- Final carboxamide coupling : Activating the carboxylic acid (e.g., using CDI or HATU) and reacting with the thiadiazole-amine under inert conditions . Purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions), IR (to identify carbonyl and amine groups) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Chromatography : HPLC with UV detection (≥95% purity threshold) .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages .
Q. What functional groups contribute to its potential bioactivity?
Key groups include:
- 1,3,4-Thiadiazole : Enhances metabolic stability and hydrogen bonding .
- Triazolylpyridazine : Facilitates π-π stacking with biological targets .
- Piperidine carboxamide : Modulates solubility and target binding via conformational flexibility .
Q. What stability considerations are critical during storage?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole and triazole moieties .
- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridazine-triazole coupling step?
- Solvent selection : DMF or DMSO improves solubility of polar intermediates .
- Catalysis : Add catalytic CuI (5 mol%) to accelerate Ullmann-type couplings .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours reflux) .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
- Assay standardization : Use isogenic cell lines and fixed IC₅₀ protocols to minimize variability .
- Metabolic profiling : Compare hepatic microsome stability (e.g., human vs. murine) to explain species-specific discrepancies .
- Structural analogs : Synthesize derivatives with single functional group changes (e.g., replacing ethylsulfanyl with cyclopropyl) to isolate activity contributors .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR or CDK2) to map interactions with the triazolylpyridazine and piperidine groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvents : Use 10% DMSO/PBS with sonication to achieve homogenous dispersion .
- Prodrug design : Introduce phosphate esters at the piperidine carboxamide to enhance hydrophilicity .
Q. What strategies improve selectivity against off-target kinases?
- ATP-binding site analysis : Use X-ray crystallography to identify selectivity pockets; modify the ethylsulfanyl group to sterically hinder off-target binding .
- Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., using DiscoverX) to identify selectivity hotspots .
Methodological Tables
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | POCl₃, DMF, reflux, 6h | 65–70 | |
| Pyridazine coupling | K₂CO₃, DMF, rt, 24h | 80–85 | |
| Carboxamide activation | CDI, THF, 0°C to rt, 12h | 75–80 |
Q. Table 2: Key Spectroscopic Data
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Piperidine carboxamide | 3.15 (m, 2H, CH₂N) | 1645 (C=O) |
| Triazolylpyridazine | 8.70 (s, 1H, triazole) | 1520 (C=N) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
